![molecular formula C9H10F2N2 B13174997 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol . This compound features a cyclopropane ring attached to a pyridine ring substituted with a difluoromethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves several steps. One common synthetic route includes the reaction of 2-(difluoromethyl)pyridine with cyclopropanamine under specific conditions . The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like DCM, DMSO, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine can be compared with similar compounds such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
4-(Difluoromethyl)pyridin-2-amine: This compound has a similar difluoromethyl group but differs in the position and structure of the amine group.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H10F2N2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H10F2N2/c10-8(11)7-5-6(1-4-13-7)9(12)2-3-9/h1,4-5,8H,2-3,12H2 |
InChI Key |
CPCNWISLPXJUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


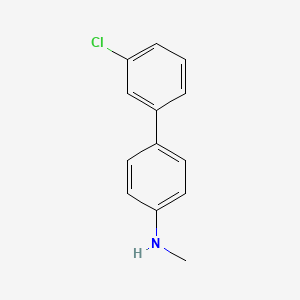
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
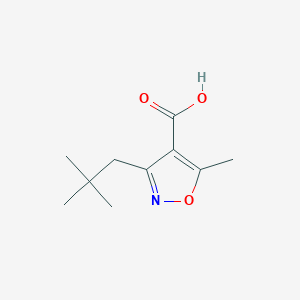
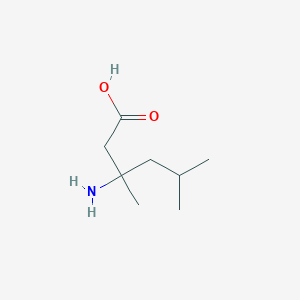
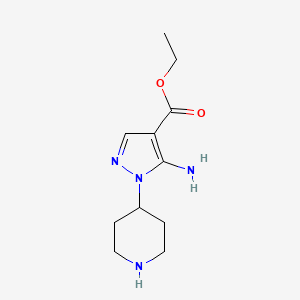
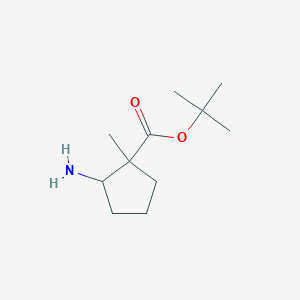
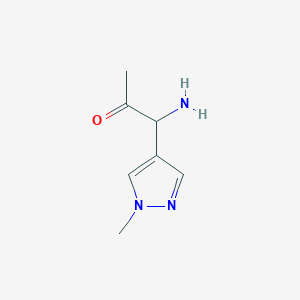
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
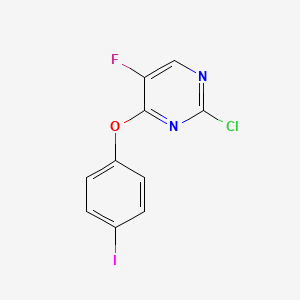
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
